1-(2-Chloro-benzyl)-piperazine dihydrochloride
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Overview
Description
1-(2-Chloro-benzyl)-piperazine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-piperazine dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-benzyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloro-benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Hydrolysis is performed using aqueous solutions of strong acids or bases.
Major Products Formed:
- Substitution reactions yield various substituted derivatives of 1-(2-Chloro-benzyl)-piperazine.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound.
- Hydrolysis results in the free base form of the compound.
Scientific Research Applications
1-(2-Chloro-benzyl)-piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Chloro-benzyl)-piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Chloro-benzyl)-piperazine dihydrochloride: Similar structure but with the chlorine atom at the 4-position.
1-(2,6-Dichloro-benzyl)-piperazine dihydrochloride: Contains two chlorine atoms at the 2 and 6 positions.
1-(2-Chloro-phenyl)-piperazine dihydrochloride: The benzyl group is replaced with a phenyl group.
Uniqueness: The unique positioning of the chlorine atom in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVWNDPXVSHFNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589571 |
Source
|
Record name | 1-[(2-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199672-00-9 |
Source
|
Record name | 1-[(2-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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